Lumiracoxib-d6
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Overview
Description
Lumiracoxib-d6 is a deuterated form of lumiracoxib, a selective cyclo-oxygenase-2 (COX-2) inhibitor. Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) developed for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of lumiracoxib, as the presence of deuterium can influence the metabolic stability and absorption of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lumiracoxib-d6 involves the incorporation of deuterium atoms into the lumiracoxib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in lumiracoxib with deuterium atoms using deuterated solvents and catalysts under specific conditions.
Deuterated Reagents: The synthesis can also be carried out using deuterated reagents in the presence of catalysts to introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale synthesis using deuterated reagents and catalysts in batch reactors.
Chemical Reactions Analysis
Types of Reactions
Lumiracoxib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated and carboxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and catalysts.
Major Products Formed
Hydroxylated Derivatives: Formed through oxidation reactions.
Carboxylated Derivatives: Resulting from further oxidation of hydroxylated products.
Substituted Derivatives: Formed through substitution reactions at the aromatic ring.
Scientific Research Applications
Lumiracoxib-d6 is used in various scientific research applications, including:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of lumiracoxib.
Metabolic Pathway Analysis: To identify and characterize the metabolic pathways and intermediates of lumiracoxib.
Drug Interaction Studies: To investigate potential interactions with other drugs and their impact on the pharmacokinetics of lumiracoxib.
Biological Research: To study the effects of lumiracoxib on COX-2 inhibition and its anti-inflammatory properties.
Mechanism of Action
Lumiracoxib-d6 exerts its effects by selectively inhibiting the cyclo-oxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Unlike non-selective NSAIDs, lumiracoxib does not inhibit cyclo-oxygenase-1 (COX-1) at therapeutic concentrations, thereby reducing the risk of gastrointestinal side effects .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor used for similar indications.
Etoricoxib: A selective COX-2 inhibitor with a longer half-life.
Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Uniqueness of Lumiracoxib-d6
This compound is unique due to its deuterated nature, which provides enhanced metabolic stability and allows for detailed pharmacokinetic and metabolic studies. Its high selectivity for COX-2 and reduced gastrointestinal side effects make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1225453-72-4 |
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Molecular Formula |
C₁₅H₇D₆ClFNO₂ |
Molecular Weight |
299.76 |
Synonyms |
2-[(2-Chloro-6-fluorophenyl)amino]-5-methylbenzeneacetic Acid-d6; _x000B_2-[2-(2-Chloro-6-fluorophenylamino)-5-methylphenyl]acetic Acid-d6; CGS 35189-d6; COX 189-d6; Prexige-d6; |
Origin of Product |
United States |
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